![molecular formula C13H19NO3S B2843623 N-((1-(羟甲基)环丙基)甲基)-2-苯乙烷磺酰胺 CAS No. 1324334-33-9](/img/structure/B2843623.png)
N-((1-(羟甲基)环丙基)甲基)-2-苯乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, and a phenyl group, which is a six-membered carbon ring . The hydroxymethyl group indicates the presence of an alcohol functional group, and the sulfonamide group is a common functional group in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Cyclopropane rings are known to be strained and reactive . The presence of the phenyl ring could contribute to the stability of the molecule .Chemical Reactions Analysis
Cyclopropane rings are known to undergo a variety of reactions due to their strain. They can participate in ring-opening reactions, and the presence of the hydroxymethyl group could make the molecule more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学研究应用
环氧化酶-2 抑制剂的开发
已经合成了一系列苯磺酰胺衍生物,包括与 N-((1-(羟甲基)环丙基)甲基)-2-苯乙磺酰胺类似的结构,以评估它们作为选择性环氧化酶-2 (COX-2) 抑制剂的潜力。这些化合物在治疗类风湿关节炎、骨关节炎和急性疼痛等疾病方面显示出前景,通过选择性抑制 COX-2 而不是 COX-1,与传统的 NSAID 相比可能导致更少的副作用。通过这项研究发现的一种显着化合物已进入 II 期临床试验,突出了此类磺酰胺在控制疼痛和炎症方面的治疗潜力,而没有与非选择性 COX 抑制剂相关的胃肠道和心血管风险 (Hashimoto et al., 2002)。
苯甲腈的合成
对芳基和杂芳基溴的亲电氰化研究采用了 N-氰基-N-苯基-对甲基苯磺酰胺作为良性氰化试剂。这项工作促进了从(杂)芳基溴化物合成各种苯甲腈,促进了药物中间体的有效生产,并突出了磺酰胺衍生物在合成有机化学中的化学多功能性和适用性 (Anbarasan et al., 2011)。
内皮素拮抗剂的开发
苯磺酰胺结构的修饰导致了强效内皮素 A (ETA) 选择性拮抗剂的产生。通过在磺酰胺的苯环上引入各种取代基,研究人员能够增强对 ETA 受体的结合和功能活性。这项工作促进了针对心血管疾病的新治疗剂的开发,展示了磺酰胺衍生物在新疗法发现中的重要性 (Murugesan et al., 1998)。
探索磺酰胺衍生物作为 5-HT6 受体拮抗剂
磺酰胺衍生物,如 SB-399885,因其作为 5-HT6 受体拮抗剂的高亲和力和选择性而被探索。这些化合物在动物模型中显示出认知增强特性,表明在治疗以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)中具有潜在应用。这项研究强调了磺酰胺支架在开发中枢神经系统活性治疗剂中的效用 (Hirst et al., 2006)。
作用机制
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
S,2R)-9-{[1*,2*-bis(hydroxymethyl)cycloprop-1*-yl]methyl}guanine (A-5021), has been studied against herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus (VZV). A-5021 was mono-phosphorylated at the 2 site by viral thymidine kinases (TKs). The triphosphate form of A-5021 competitively inhibited HSV DNA polymerases with respect to dGTP .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura coupling reaction and the biosynthesis of cyclopropane in natural products .
Pharmacokinetics
The intracellular half-life of the triphosphate form of a similar compound, a-5021, was found to be considerably longer than that of acyclovir triphosphate and shorter than that of penciclovir triphosphate .
Result of Action
A similar compound, a-5021, was found to inhibit viral dna polymerase, which could potentially lead to the inhibition of viral replication .
Action Environment
Environmental factors such as temperature, ph, and the presence of other substances can generally affect the stability and efficacy of many compounds .
属性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDSNTZMADQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。